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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295

An In-depth Technical Guide to 2-Aminothiazole-4-carboxamide: Chemical Properties and
Applications

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural
basis for a wide array of biologically active compounds.[1][2][3] Its derivatives have
demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, anti-
inflammatory, and antitumor activities.[1][4][5] This technical guide focuses on 2-
Aminothiazole-4-carboxamide, a key derivative, providing a comprehensive overview of its
chemical properties, synthesis, and biological significance for researchers, scientists, and drug
development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 2-aminothiazole-4-carboxylic acid, the
parent compound to the carboxamide, are summarized below. These properties are crucial for
understanding the reactivity, solubility, and handling of its derivatives.
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Property Value Source

Molecular Formula CaHaN202S PubChem CID 1501882[6]
Molecular Weight 144.15 g/mol PubChem CID 1501882[6]
Melting Point 171-181 °C ChemicalBook][7]

2-amino-1,3-thiazole-4-
IUPAC Name ] ] PubChem CID 1501882[6]
carboxylic acid

Canonical SMILES C1=C(N=C(S1)N)C(=0)O PubChem CID 1501882[6]

Synthesis and Reactivity

The synthesis of the 2-aminothiazole core is most commonly achieved through the Hantzsch
thiazole synthesis. This versatile method allows for the creation of a wide range of substituted
thiazoles. The general workflow involves the condensation of an a-haloketone with a thiourea
derivative.[8] For 2-aminothiazole-4-carboxamide and its ester precursors, the synthesis
typically starts with an a-halo-y-oxoalkanoate.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminothiazole-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminothiazole-4-carboxylic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6165145.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminothiazole-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminothiazole-4-carboxylic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC4865136/
https://www.benchchem.com/product/b058295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Synthesis Workflow for 2-Aminothiazole-4-carboxamide Derivatives
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Amidation Reaction
(e.g., with NHs or Weinreb amide formation followed by Grignard)

2-Aminothiazole-4-carboxamide

Click to download full resolution via product page
Caption: General workflow for the synthesis of 2-Aminothiazole-4-carboxamide.

The reactivity of 2-aminothiazole-4-carboxamide is characterized by its principal functional
groups: the 2-amino group and the 4-carboxamide group. The exocyclic amino group is
nucleophilic and can readily undergo reactions such as acylation or Schiff base formation.[4]
The thiazole ring itself is relatively aromatic and stable, but the C-5 position can be susceptible
to electrophilic substitution. The carboxamide group can be hydrolyzed to the corresponding
carboxylic acid under acidic or basic conditions.

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and modification of
these compounds. Below is a representative protocol for the synthesis of a 2-aminothiazole-4-
carboxamide derivative, adapted from published literature.[8]
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Synthesis of N-substituted 2-Aminothiazole-4-carboxamides

o Step 1: Synthesis of the Carboxylic Acid Intermediate.

o Commercially available ethyl 2-aminothiazole-4-carboxylate is hydrolyzed to 2-
aminothiazole-4-carboxylic acid. This is typically achieved by refluxing the ester with a
base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

[°]
e Step 2: Weinreb Amide Formation.

o To a solution of the 2-aminothiazole-4-carboxylic acid in a suitable solvent (e.g., DCM), a
coupling agent (e.g., EDC.HCI, PyBOP), N,O-Dimethylhydroxylamine hydrochloride, and a
non-nucleophilic base (e.g., DIPEA) are added.[8]

o The reaction mixture is stirred at room temperature for several hours (typically 16h) to
form the Weinreb amide.

o The product is then isolated through aqueous workup and extraction with an organic
solvent.

o Step 3: Conversion to Carboxamide.

o

The purified Weinreb amide is dissolved in an anhydrous solvent like THF and cooled to a
low temperature (e.g., -78°C).

o An appropriate nucleophile (e.g., ammonia or a primary/secondary amine) is added to the
solution.

o The reaction is allowed to warm to room temperature and stirred for a few hours.

o The final carboxamide product is purified using standard techniques such as
recrystallization or column chromatography.[8]

Characterization: The structure and purity of the synthesized compounds are confirmed using
analytical technigues such as FTIR, H NMR, 13C NMR, and mass spectrometry.[4][9]
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Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole-4-carboxamide are prominent in drug discovery due to their
potent antimicrobial properties. They have been extensively investigated as inhibitors of
essential bacterial enzymes, disrupting critical metabolic pathways.

Antitubercular Activity: Several studies have identified 2-aminothiazole-4-carboxylate
derivatives as potent inhibitors of Mycobacterium tuberculosis.[8][9] One key target is the (3-
ketoacyl-ACP synthase mtFabH, an essential enzyme in the mycobacterial fatty acid synthesis
(FAS-I11) pathway.[9] Inhibition of this enzyme disrupts the formation of the unique mycolic acids
that are crucial components of the mycobacterial cell wall.

Antimicrobial and Antifungal Activity: Other derivatives have shown significant activity against
multidrug-resistant bacterial strains and various fungi.[4][5] The proposed mechanism for some
of these compounds is the inhibition of uridine diphosphate-N-acetylmuramate/l-alanine ligase
(MurC), an enzyme involved in the early stages of peptidoglycan synthesis, which is essential
for the bacterial cell wall.[4]
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Caption: Inhibition of MurC ligase by a 2-aminothiazole derivative disrupts peptidoglycan

synthesis.

Conclusion
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2-Aminothiazole-4-carboxamide and its related derivatives represent a privileged scaffold in
the development of new therapeutic agents. Their versatile synthesis, coupled with their
significant biological activity against critical microbial targets, ensures their continued
importance in medicinal chemistry. This guide provides a foundational understanding of their
chemical properties and experimental considerations, serving as a valuable resource for
researchers dedicated to harnessing the therapeutic potential of this important class of
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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